![molecular formula C16H22N2O4S B2456092 ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate CAS No. 1198070-22-2](/img/structure/B2456092.png)
ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate, also known as EPPC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimalarial Agents
Piperidines exhibit antimalarial activity, and derivatives like ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate have been investigated . Researchers explore their potential as part of new antimalarial drug candidates. Understanding their mode of action and optimizing their efficacy against Plasmodium parasites is crucial for combating malaria.
Mechanism of Action
Target of Action
The primary targets of ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
properties
IUPAC Name |
ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-22-16(19)18-11-8-15(9-12-18)17-23(20,21)13-10-14-6-4-3-5-7-14/h3-7,10,13,15,17H,2,8-9,11-12H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKGHKSWFFELQQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenylethenesulfonamido)piperidine-1-carboxylate |
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